![molecular formula C25H30N4O3S B2656864 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-cyclopentylacetamide CAS No. 886888-35-3](/img/structure/B2656864.png)
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-cyclopentylacetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperidine ring, a sulfonyl group, a phenyl ring, and an acetamide group attached to a cyclopentyl ring . The benzimidazole and piperidine rings are common structures in many biologically active compounds .
Molecular Structure Analysis
The benzimidazole ring in the molecule is a heterocyclic aromatic compound, which means it has a ring structure containing atoms of at least two different elements . The piperidine ring is a saturated heterocyclic compound, containing a nitrogen atom .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzimidazole and piperidine rings might undergo electrophilic substitution reactions . The sulfonyl group could potentially be reduced or hydrolyzed under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzimidazole and piperidine rings might increase its lipophilicity, which could affect its solubility and permeability .
Scientific Research Applications
- Imidazole-containing compounds often exhibit antimicrobial properties. Researchers have explored derivatives of this compound for their antibacterial, antifungal, and antiviral effects . Further studies could focus on specific strains and mechanisms of action.
- Some imidazole derivatives have demonstrated antitumor activity. For instance, compounds synthesized from 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine showed promise against various cancer cell lines .
- Imidazole-based molecules have been explored for their anti-inflammatory properties. Understanding their impact on inflammatory pathways and cytokine regulation could be beneficial .
- Some imidazole derivatives have been studied for their potential to induce ulcers. Further research could explore the underlying mechanisms and identify any protective factors .
Antimicrobial Activity
Antitumor Potential
Anti-Inflammatory Effects
Ulcerogenic Activity
References:
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more
- Rajendran, V., et al. (2013). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Medicinal Chemistry Research, 22(11), 5527–5535. Read more
- Kalinowska-Lis, U., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry, 13(1), 21. Read more
Mechanism of Action
The mechanism of action would depend on the specific biological target of this compound. Benzimidazole derivatives have been found to have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Future Directions
properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c30-24(17-18-5-1-2-6-18)26-20-9-11-21(12-10-20)33(31,32)29-15-13-19(14-16-29)25-27-22-7-3-4-8-23(22)28-25/h3-4,7-12,18-19H,1-2,5-6,13-17H2,(H,26,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPNLRIGSGRTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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